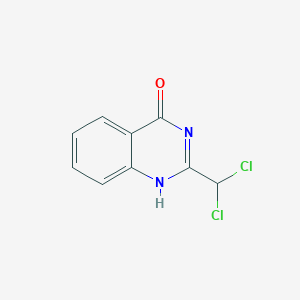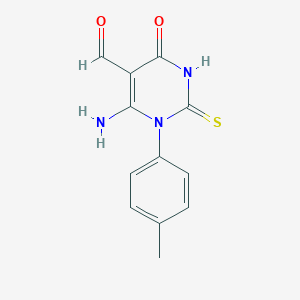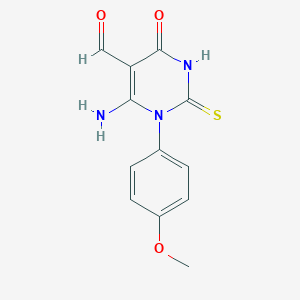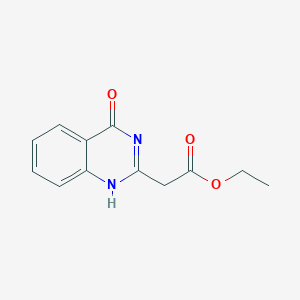
2-(dichloromethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dichloromethyl)quinazolin-4(3H)-one, also known as 2-DCQ, is an organic compound with a molecular formula of C7H4Cl2N2O. It is a member of the quinazolinone family, which are heterocyclic compounds containing a nitrogen and oxygen atom in a five-membered ring. 2-DCQ was first synthesized in the late 1950s and has since been studied extensively for its various properties and applications. It has been used in a variety of scientific research applications, including as an inhibitor of the enzyme acetylcholinesterase (AChE), and as a potential anticancer agent.
Applications De Recherche Scientifique
Antimalarial Applications
The 4(3H)-quinazolinone structure, which is a part of the compound, is known to have broad applications including antimalarial properties . This suggests that the compound could potentially be used in the development of new antimalarial drugs.
Antitumor Applications
The 4(3H)-quinazolinone structure is also known for its antitumor properties . This indicates that the compound could be used in cancer research and potentially in the development of new cancer treatments.
Anticonvulsant Applications
The compound’s 4(3H)-quinazolinone structure has been found to have anticonvulsant properties . This suggests that it could be used in the development of new treatments for conditions like epilepsy.
Fungicidal Applications
The 4(3H)-quinazolinone structure is known for its fungicidal properties . This indicates that the compound could be used in the development of new fungicides.
Antimicrobial Applications
The compound has been found to have antimicrobial properties . This suggests that it could be used in the development of new antimicrobial agents.
Anti-inflammatory Applications
The 4(3H)-quinazolinone structure is known for its anti-inflammatory properties . This indicates that the compound could be used in the development of new anti-inflammatory drugs.
Luminescence Properties
Recent advances have shown that quinazolinones have luminescence properties and their applications in fluorescent probes and biological imaging . This suggests that the compound could be used in the development of new imaging techniques.
Formylation of Electron-Rich Aromatic Rings
The compound has been used in the formylation of electron-rich aromatic rings . This suggests that it could be used in the development of new methods for the introduction of the aldehyde moiety into organic structures.
Mécanisme D'action
Target of Action
The compound 2-(dichloromethyl)quinazolin-4(3H)-one, also known as 2-(dichloromethyl)-3,4-dihydroquinazolin-4-one, is a derivative of the 4(3H)-quinazolinone class . This class of compounds has broad applications and is known to target various biological pathways. They have been reported to exhibit antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .
Mode of Action
The specific interactions and resulting changes would depend on the exact target and the context of the biological system .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Given the broad range of activities reported for quinazolinone derivatives, it is likely that multiple pathways are affected. These could include pathways related to inflammation, microbial growth, tumor growth, convulsions, and malaria .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. Given its reported activities, potential effects could include reduced inflammation, inhibition of microbial growth, reduction in tumor growth, prevention of convulsions, and antimalarial effects .
Propriétés
IUPAC Name |
2-(dichloromethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-7(11)8-12-6-4-2-1-3-5(6)9(14)13-8/h1-4,7H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKDMKFFKIGFRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dichloromethyl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B493928.png)

![11-Benzyl-5-[(4-fluoroanilino)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B493933.png)



![11-Benzyl-5-butylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B493940.png)
![7-benzyl-2-(dichloromethyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B493941.png)
![5-(Anilinomethyl)-11-benzyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B493942.png)
![11-Benzyl-5-benzylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B493943.png)
![2-(11-Benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)acetamide](/img/structure/B493944.png)
![11-Benzyl-5-(4-methylpiperazin-1-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B493946.png)
![2-butylsulfanyl-1H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione](/img/structure/B493947.png)
![6-ethyl-2-[(4-methyl-1-piperazinyl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B493948.png)